molecular formula C9H7Br2FO2 B1422068 Methyl 2-(dibromomethyl)-5-fluorobenzoate CAS No. 1283108-15-5

Methyl 2-(dibromomethyl)-5-fluorobenzoate

Cat. No.: B1422068
CAS No.: 1283108-15-5
M. Wt: 325.96 g/mol
InChI Key: PBSWHAFPOGGXEV-UHFFFAOYSA-N
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Description

Methyl 2-(dibromomethyl)-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a dibromomethyl group and a fluorine atom attached to a benzoate ester

Scientific Research Applications

Methyl 2-(dibromomethyl)-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(dibromomethyl)-5-fluorobenzoate typically involves the bromination of methyl 5-fluorobenzoate. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(dibromomethyl)-5-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The dibromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

  • Substitution reactions yield various substituted benzoates.
  • Reduction reactions produce methyl 5-fluorobenzoate.
  • Oxidation reactions result in 5-fluorobenzoic acid or 5-fluorobenzaldehyde.

Mechanism of Action

The mechanism of action of methyl 2-(dibromomethyl)-5-fluorobenzoate involves its interaction with various molecular targets. The dibromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can inhibit enzyme activity or alter the function of the target molecule. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

    Methyl 2-(bromomethyl)-5-fluorobenzoate: Similar structure but with a single bromine atom.

    Methyl 2-(chloromethyl)-5-fluorobenzoate: Contains a chloromethyl group instead of dibromomethyl.

    Methyl 2-(iodomethyl)-5-fluorobenzoate: Contains an iodomethyl group.

Uniqueness: Methyl 2-(dibromomethyl)-5-fluorobenzoate is unique due to the presence of two bromine atoms, which increases its reactivity and potential for further chemical modifications. The fluorine atom also contributes to its distinct chemical properties, such as increased stability and resistance to metabolic degradation.

Properties

IUPAC Name

methyl 2-(dibromomethyl)-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-14-9(13)7-4-5(12)2-3-6(7)8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSWHAFPOGGXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(dibromomethyl)-5-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(dibromomethyl)-5-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(dibromomethyl)-5-fluorobenzoate
Reactant of Route 4
Methyl 2-(dibromomethyl)-5-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(dibromomethyl)-5-fluorobenzoate
Reactant of Route 6
Methyl 2-(dibromomethyl)-5-fluorobenzoate

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